

review of DCN-83 literature

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An In-depth Technical Review of VAL-083 (Dianhydrogalactitol) for Glioblastoma Multiforme (GBM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

VAL-083 (dianhydrogalactitol) is a first-in-class, bifunctional DNA-targeting agent that has been investigated for the treatment of glioblastoma multiforme (GBM), the most aggressive form of brain cancer.[1][2][3] This technical guide provides a comprehensive review of the available literature on VAL-083, focusing on its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental methodologies.

Core Mechanism of Action

VAL-083 is a small, water-soluble molecule capable of crossing the blood-brain barrier.[3][4] Its cytotoxic effect is mediated through a distinct mechanism of action that circumvents common resistance pathways observed with current standard-of-care chemotherapies for GBM, such as temozolomide (TMZ).[2][3]

The primary mechanism involves the formation of interstrand DNA cross-links at the N7 position of guanine.[2][3][5] This action leads to DNA double-strand breaks, which, if not repaired, trigger cell cycle arrest and ultimately, apoptosis.[1][2][6] A key feature of VAL-083 is that its activity is independent of the O6-methylguanine-DNA-methyltransferase (MGMT) protein, a DNA repair enzyme that is a primary mechanism of resistance to temozolomide.[1][2]



Preclinical studies have demonstrated that VAL-083's cytotoxic activity is also independent of p53 status and is effective against TMZ-resistant GBM cancer stem cells.[1] Furthermore, VAL-083 has shown synergistic effects when used in combination with topoisomerase and PARP inhibitors.[1][2]

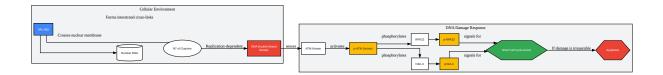
Signaling Pathways

VAL-083 treatment induces a cascade of cellular responses to DNA damage, primarily leading to cell cycle arrest in the late S and G2 phases.[3][4] This arrest is a consequence of the cell's attempt to repair the DNA damage before proceeding with mitosis. The key signaling pathway activated by VAL-083-induced DNA damage is the DNA Damage Response (DDR) pathway.

Upon the formation of DNA double-strand breaks by VAL-083, the cell activates the Ataxia Telangiectasia Mutated (ATM) kinase, a primary sensor of such damage.[4][6] Activated ATM then phosphorylates a number of downstream targets, including the histone variant H2A.X (to form yH2A.X) and the single-strand DNA-binding protein Replication Protein A (RPA32).[4][6] The phosphorylation of these proteins serves as a signal to recruit DNA repair machinery and to halt cell cycle progression.

The sustained presence of irreparable DNA damage ultimately leads to the induction of apoptosis. The exact signaling cascade leading from VAL-083-induced DNA damage to apoptosis is not fully elucidated in the provided search results but is described as being potentially p53-dependent or -independent.[3]





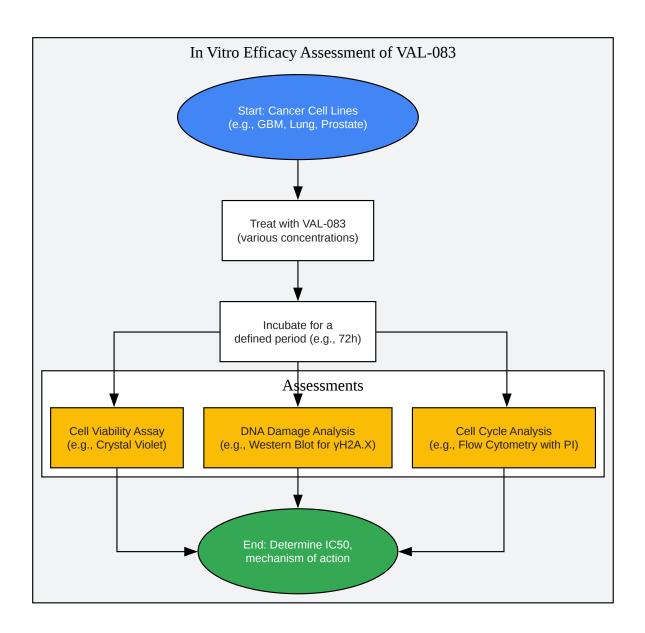
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Caption: Mechanism of Action of VAL-083 leading to apoptosis.

Experimental Workflows

A common workflow for assessing the in vitro efficacy of VAL-083 involves treating cancer cell lines with the compound and evaluating its effects on cell viability, DNA damage, and cell cycle progression.





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